molecular formula C22H26N2O2S B3592392 3-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE

3-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE

Cat. No.: B3592392
M. Wt: 382.5 g/mol
InChI Key: VLFHOUKMHPGODW-UHFFFAOYSA-N
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Description

“3-methyl-N-[3-(1-pyrrolidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide” is a chemical compound with the molecular formula C22H26N2O2S . Its average mass is 368.492 Da and its monoisotopic mass is 368.155853 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzamide group attached to a tetrahydrocycloheptathiophene ring via a pyrrolidinylcarbonyl group . For a detailed structural analysis, it’s recommended to use software tools that can visualize the 3D structure of the molecule based on its InChI or SMILES string .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s likely that it undergoes reactions typical of benzamides and cyclic thiophenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 382.51904 . For detailed information on its melting point, boiling point, solubility, and other properties, please refer to a comprehensive chemical database or a peer-reviewed scientific publication .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its biological activity, if any, would depend on its interactions with biological targets, which are not currently known .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future research directions for this compound are not specified in the available resources. Its potential applications would depend on its physical and chemical properties, as well as its biological activity, if any .

Properties

IUPAC Name

3-methyl-N-[3-(pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-15-8-7-9-16(14-15)20(25)23-21-19(22(26)24-12-5-6-13-24)17-10-3-2-4-11-18(17)27-21/h7-9,14H,2-6,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFHOUKMHPGODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE

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